Home > Products > Screening Compounds P119073 > 7-Boronoisoquinoline-3-carboxylic acid
7-Boronoisoquinoline-3-carboxylic acid -

7-Boronoisoquinoline-3-carboxylic acid

Catalog Number: EVT-15467065
CAS Number:
Molecular Formula: C10H8BNO4
Molecular Weight: 216.99 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

This compound can be synthesized through various methods, primarily involving the Suzuki–Miyaura coupling reaction, which is a widely used technique in organic chemistry for forming carbon-carbon bonds.

Classification

7-Boronoisoquinoline-3-carboxylic acid belongs to the class of boronic acids and isoquinolines. Its classification is significant due to the presence of both a carboxylic acid functional group and a boron atom, which imparts distinct chemical properties and reactivity.

Synthesis Analysis

Methods

The primary method for synthesizing 7-Boronoisoquinoline-3-carboxylic acid is the Suzuki–Miyaura coupling reaction. This reaction typically involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst under mild conditions.

Technical Details

  • Reaction Conditions: The reaction is usually conducted in a solvent such as tetrahydrofuran or dimethylformamide, often at elevated temperatures (around 80 °C to 100 °C).
  • Catalyst: Palladium catalysts (e.g., palladium acetate) are commonly used to facilitate the reaction.
  • Reagents: Aryl halides (such as bromides or iodides) and boronic acids are the primary reagents involved in this synthesis.
Molecular Structure Analysis

Structure

The molecular formula for 7-Boronoisoquinoline-3-carboxylic acid is C10H8BNO4\text{C}_{10}\text{H}_{8}\text{BNO}_{4}, with a molecular weight of approximately 216.99 g/mol. The structure features:

  • An isoquinoline ring system.
  • A carboxylic acid group (-COOH).
  • A boronic acid group (-B(OH)₂).

Data

  • IUPAC Name: 7-boronoisoquinoline-3-carboxylic acid
  • InChI Key: MQELOYHQHAYXOJ-UHFFFAOYSA-N
  • SMILES Notation: B(C1=CC2=CN=C(C=C2C=C1)C(=O)O)(O)O
Chemical Reactions Analysis

Reactions

7-Boronoisoquinoline-3-carboxylic acid participates in several chemical reactions typical of carboxylic acids and boronic acids:

  • Esterification: Reacts with alcohols to form esters.
  • Nucleophilic Substitution: The carboxylic acid can react with nucleophiles after conversion to its corresponding carboxylate.

Technical Details

The reactivity of the carboxylic acid group allows it to undergo:

  1. Formation of Acid Chlorides: Reaction with thionyl chloride converts the carboxylic acid into an acid chloride.
  2. Amide Formation: Can react with amines under heating conditions to form amides.
Mechanism of Action

Process

The mechanism of action for 7-Boronoisoquinoline-3-carboxylic acid primarily involves its interaction with biological targets. For example, its antibacterial properties may be attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes.

Data

In biochemical assays, compounds containing boronic acids have shown potential in inhibiting protease enzymes, which play critical roles in various biological processes.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline substance.
  • Solubility: Soluble in polar solvents such as water and methanol due to the presence of the carboxylic acid group.

Chemical Properties

  • Acidity: Exhibits acidic behavior due to the carboxyl group, capable of donating protons.
  • Reactivity: The boronic acid moiety can form stable complexes with diols, making it useful in sensing applications.
Applications

Scientific Uses

  1. Organic Synthesis: Serves as a building block for complex molecules via Suzuki–Miyaura coupling reactions.
  2. Biological Research: Explored as a molecular probe for studying interactions with biomolecules.
  3. Medicinal Chemistry: Investigated for potential therapeutic applications, including antibacterial activity against plant pathogens.
  4. Industrial Applications: Utilized in developing advanced materials like polymers and catalysts due to its unique reactivity profile.
Introduction to Quinoline-Based Pharmacophores in Drug Discovery

Historical Evolution of Isoquinoline Scaffolds in Medicinal Chemistry

Isoquinoline alkaloids represent one of the most structurally diverse and biologically significant classes of natural products in medicinal chemistry. Since the isolation of morphine from Papaver somniferum in the early 19th century, the isoquinoline core has evolved into a privileged scaffold in drug design [3] [10]. This tetracyclic framework demonstrates remarkable adaptability in molecular recognition, enabling interactions with diverse biological targets through:

  • Planar aromatic surface: Facilitates intercalation into nucleic acid structures (e.g., berberine-DNA complexes) [5]
  • Basic nitrogen atom: Permits salt bridge formation with anionic residues in enzyme active sites
  • Substituent tolerance: Allows strategic decoration to modulate pharmacokinetic properties

Table 1: Clinically Significant Isoquinoline-Derived Therapeutics

CompoundTherapeutic CategoryMolecular TargetFDA Approval
BerberineAntimicrobial/AntidiabeticAMPK activationN/A (Nutraceutical)
BortezomibAntineoplastic (Myeloma)26S Proteasome inhibition2003
MorphineAnalgesicμ-Opioid receptor agonistPre-1962
RoxadustatAnemia treatmentHIF-PH inhibitor2018 (China)
LurbinectedinAntineoplastic (SCLC)Transcription inhibition2020

Contemporary drug discovery continues to leverage this scaffold, with over 250 novel isoquinoline alkaloids isolated between 2019-2023 alone, exhibiting potent antitumor, antibacterial, and neuroprotective activities [3]. The structural conservation of isoquinoline metabolites across plant phylogenetics underscores their fundamental bioactivity, while synthetic accessibility enables rational optimization – positioning this scaffold as a versatile platform for targeted therapeutic development.

Role of Boron-Containing Heterocycles in Targeted Therapeutics

Boron incorporation has emerged as a transformative strategy in modern drug design, exploiting boron's unique electronic properties and reversible covalent binding mechanisms. The clinical validation of boron-containing drugs began with the proteasome inhibitor bortezomib (2003), followed by the antifungal tavaborole (2014), β-lactamase inhibitor vaborbactam (2017), and the leucyl-tRNA synthetase inhibitor ganfeborole (Phase II) [4] [6]. Boron's therapeutic utility stems from three key physicochemical properties:

  • Electrophilic character: Trigonal planar boron acts as a Lewis acid, forming reversible covalent bonds with nucleophilic residues (e.g., serine OH, lysine NH₂) in enzyme active sites [6]
  • Acidity modulation: Arylboronic acids (pKa ~7-10) exist in pH-dependent equilibrium between neutral trigonal and anionic tetrahedral forms, enabling precise target engagement [6]
  • Bioisosteric potential: Boronic acids serve as carboxylic acid mimetics while offering distinct binding geometries and metabolic stability advantages [1]

Table 2: Mechanisms of Clinically Approved Boron-Containing Drugs

DrugTherapeutic ClassBoron-Dependent MechanismKey Interaction
BortezomibProteasome inhibitorBoron coordinates Thr1Oγ in 20S proteasomeReversible tetrahedral adduct
TavaboroleAntifungalBoron binds tRNALeu adenosine moiety at editing siteB-N coordination with tRNA synthetase
Vaborbactamβ-Lactamase inhibitorBoron forms cyclic ester with Ser64 in KPC-2 enzymeMimics tetrahedral transition state

The strategic incorporation of boron enhances binding specificity through transition-state mimicry and enables targeting of previously "undruggable" enzymes. Boron heterocycles demonstrate particular efficacy against hydrolytic enzymes, where the tetrahedral boronate anion resembles the high-energy intermediate in amide/ester hydrolysis [4]. This mechanistic advantage underpins ongoing clinical development of boron-containing therapeutics across infectious diseases, oncology, and inflammation.

Rationale for 7-Boronoisoquinoline-3-Carboxylic Acid as a Multifunctional Lead Compound

7-Boronoisoquinoline-3-carboxylic acid represents a rationally designed hybrid pharmacophore that integrates three complementary bioactivity domains:

  • Isoquinoline core: Provides DNA intercalation capability and cationic charge distribution for nucleic acid recognition (demonstrated in berberine and coralyne derivatives) [5]
  • Carboxylic acid moiety: Serves as a hydrogen-bond anchor for enzyme active sites (e.g., analogous to GABA receptor agonists) [1]
  • Boronic acid group: Enables reversible covalent binding to hydrolases and unique geometric complementarity [6]

This tripartite architecture addresses key limitations of conventional isoquinoline agents:

  • Reduced membrane permeability of carboxylate-containing drugs is mitigated by boron-enabled passive diffusion (logP optimization) [1]
  • Metabolic instability of classical alkaloids is counteracted by boronate's resistance to cytochrome-mediated oxidation [4]
  • Target promiscuity of planar heterocycles is minimized through directed covalent engagement

Table 3: Comparative Molecular Features of Lead Compounds

ParameterBerberineBortezomib7-Boronoisoquinoline-3-carboxylic Acid
Molecular Weight336.36 g/mol384.24 g/mol216.99 g/mol
Acidic GroupsNoneBoronic acidBoronic acid + carboxylic acid
PlanarityBuckledNon-planarPlanar
DNA Affinity (Kd)10⁻⁴ MN/ANot reported
Protease InhibitionNoYes (nM)Predicted

The compound's structural duality enables simultaneous targeting of nucleic acids and enzymes – a strategy validated by the clinical success of dual-action agents like doxorubicin (topoisomerase II/DNA intercalation). Initial characterization of related structures (e.g., 6-boronoisoquinoline derivatives) demonstrates favorable drug-like properties, including aqueous solubility (SMILES: O=C(C1=CC2=C(C=N1)C=CC(B(O)O)=C2)O) and synthetic accessibility via Miyaura borylation [4]. This positions 7-boronoisoquinoline-3-carboxylic acid as a versatile lead for developing multifunctional therapeutics against oncology and infectious disease targets.

Comprehensive Compound List

  • 7-Boronoisoquinoline-3-carboxylic acid
  • Berberine
  • Bortezomib
  • Morphine
  • Roxadustat
  • Lurbinectedin
  • Tavaborole
  • Vaborbactam
  • Ganfeborole
  • Coralyne

Properties

Product Name

7-Boronoisoquinoline-3-carboxylic acid

IUPAC Name

7-boronoisoquinoline-3-carboxylic acid

Molecular Formula

C10H8BNO4

Molecular Weight

216.99 g/mol

InChI

InChI=1S/C10H8BNO4/c13-10(14)9-4-6-1-2-8(11(15)16)3-7(6)5-12-9/h1-5,15-16H,(H,13,14)

InChI Key

MQELOYHQHAYXOJ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=CN=C(C=C2C=C1)C(=O)O)(O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.